molecular formula C18H19N3O3S B5019985 [4-(4-Methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione

[4-(4-Methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione

Cat. No.: B5019985
M. Wt: 357.4 g/mol
InChI Key: KTJXCGWWUOSMBM-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione: is a complex organic compound with the molecular formula C18H19N3O3S This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a nitrophenyl group attached to a methanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl and nitrophenyl groups. The final step involves the formation of the methanethione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(4-Methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[4-(4-Methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione: can be compared with similar compounds such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-24-17-7-5-15(6-8-17)19-9-11-20(12-10-19)18(25)14-3-2-4-16(13-14)21(22)23/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJXCGWWUOSMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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